methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazoles, including MAP, often involves the use of boronic acids . A solution of methyl-piperidinone was mixed with a formylphenylboronic acid in the presence of EtOH and KOH . Dipeptidyl boronic acids are common groups used for the design of proteasome inhibitors due to the bioactivity of bortezomib .Molecular Structure Analysis
The molecular formula of MAP is C13H13N3O3 . Pyrazoles, such as MAP, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
The chemical reactions involving pyrazoles, including MAP, often involve the introduction of various functional groups to the pyrazole scaffold . For example, the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
MAP is a white to off-white crystalline powder that is soluble in most organic solvents but is sparingly soluble in water. The molecular weight of MAP is 259.26 .Scientific Research Applications
Structural and Spectral Investigations
- Structural Characterization : A study on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved experimental and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural aspects of related pyrazole compounds (Viveka et al., 2016).
Synthesis Methods
- Synthesis of Derivatives : Research on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, highlights the methods and optimization strategies for creating compounds like methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Liu et al., 2017).
- One-Pot Synthesis : A study describes the one-pot synthesis of a related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, providing insights into efficient synthesis methods that could be relevant for synthesizing methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Saeed et al., 2012).
Biological Activities
- Antimicrobial Activity : Novel 1-phenyl-1H-pyrazole derivatives, which are structurally related, were investigated for their antimicrobial activities, indicating the potential of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in similar applications (Farag et al., 2008).
- Antifungal and Antimicrobial Properties : Research into the synthesis and biological activities of pyrazole derivatives, including studies on their antifungal and antimicrobial properties, suggests possible applications for methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in these areas (Siddiqui et al., 2013).
Molecular Interactions
- Molecular Interaction Studies : The study of selective induced polarization in acetone and pyrazole ester derivatives via C–H⋯OC interaction highlights the importance of understanding molecular interactions, which can be applicable in researching the properties of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Tewari et al., 2014).
Future Directions
Pyrazoles, including MAP, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrazole scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNXGZIGPDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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